4,6-Dimethoxy-5-methyl-2-pyrimidinamine
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Overview
Description
4,6-Dimethoxy-5-methyl-2-pyrimidinamine is a heterocyclic organic compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, characterized by the presence of two methoxy groups and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-5-methyl-2-pyrimidinamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents such as methanol and catalysts like zinc chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and controlled reaction conditions to minimize by-products and maximize efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-5-methyl-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and aniline derivatives are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4,6-Dimethoxy-5-methyl-2-pyrimidinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-5-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine
- 4,6-Dimethyl-2-pyrimidinamine
- 2,5-Dimethoxy-4-pyrimidinamine
Uniqueness
4,6-Dimethoxy-5-methyl-2-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4,6-dimethoxy-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(11-2)9-7(8)10-6(4)12-3/h1-3H3,(H2,8,9,10) |
InChI Key |
GSFWLAJDDFWXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1OC)N)OC |
Origin of Product |
United States |
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